molecular formula C8H14O2Si B2537323 1-methoxy-4-(trimethylsilyl)-3-Butyn-2-one CAS No. 591218-21-2

1-methoxy-4-(trimethylsilyl)-3-Butyn-2-one

Cat. No.: B2537323
CAS No.: 591218-21-2
M. Wt: 170.283
InChI Key: QQEAQWAJZDPTKA-UHFFFAOYSA-N
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Description

1-Methoxy-4-(trimethylsilyl)-3-Butyn-2-one is an organosilicon compound characterized by the presence of a methoxy group, a trimethylsilyl group, and a butynone structure

Preparation Methods

The synthesis of 1-methoxy-4-(trimethylsilyl)-3-Butyn-2-one typically involves the reaction of trimethylsilylacetylene with methoxyacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Methoxy-4-(trimethylsilyl)-3-Butyn-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methoxy-4-(trimethylsilyl)-3-Butyn-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s derivatives may be explored for their biological activities and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-methoxy-4-(trimethylsilyl)-3-Butyn-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes

Comparison with Similar Compounds

Similar compounds to 1-methoxy-4-(trimethylsilyl)-3-Butyn-2-one include other organosilicon compounds with methoxy and trimethylsilyl groups These compounds share some chemical properties but differ in their specific structures and reactivities

Properties

IUPAC Name

1-methoxy-4-trimethylsilylbut-3-yn-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2Si/c1-10-7-8(9)5-6-11(2,3)4/h7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEAQWAJZDPTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 14.75 ml of trimethylsilylacetylene (103.62 mmol) in 250 ml of tetrahydrofuran is cooled to −70° C. and then 64.76 ml of a 1.6 M solution of n-BuLi (103.62 mmol) in hexane are added. The mixture is stirred for 25 minutes at −70° C. and then a solution of 13.14 g of N-methoxy-N-methyl-2-methoxyacetamide (98.69 mmol) in 250 ml of tetrahydrofuran is added rapidly. During the addition, the temperature rises to −50° C., and then the cold bath is removed and the mixture is stirred for 2 hours at ambient temperature. A 1N solution of HClaq is added and then extraction is carried out 4 times with ethyl acetate. The organic phases are combined, dried over sodium sulphate, filtered, and concentrated under vacuum. 13.4 g of 1-methoxy-4-(trimethylsilyl)but-3-yn-2-one are obtained in the form of a light brown oil which is used without subsequent purification (crude yield=80%).
Quantity
14.75 mL
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reactant
Reaction Step One
Quantity
250 mL
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solvent
Reaction Step One
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solution
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
103.62 mmol
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Two
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13.14 g
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reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three

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